molecular formula C15H16S3Si B14293967 trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane CAS No. 118824-87-6

trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane

Katalognummer: B14293967
CAS-Nummer: 118824-87-6
Molekulargewicht: 320.6 g/mol
InChI-Schlüssel: JAQWBFQUZZSZDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is a complex organosilicon compound that features a trimethylsilyl group attached to a thiophene ring system. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique electronic properties and applications in various fields, including organic electronics and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane typically involves the reaction of thiophene derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiophene rings. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties facilitate charge transport and improve the performance of electronic devices. In medicinal chemistry, the thiophene rings can interact with biological targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

118824-87-6

Molekularformel

C15H16S3Si

Molekulargewicht

320.6 g/mol

IUPAC-Name

trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane

InChI

InChI=1S/C15H16S3Si/c1-19(2,3)15-9-8-14(18-15)13-7-6-12(17-13)11-5-4-10-16-11/h4-10H,1-3H3

InChI-Schlüssel

JAQWBFQUZZSZDU-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.